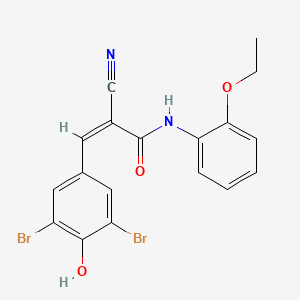
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide, also known as TCS 1102, is a synthetic compound that belongs to the family of enamide derivatives. It was first synthesized in 2010 by scientists at the University of Bath, UK, as a potential drug candidate for the treatment of cancer and other diseases. Since then, it has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
The mechanism of action of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 involves the inhibition of Hsp90, a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 destabilizes these proteins, leading to their degradation and ultimately causing cancer cell death. In addition, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 also inhibits the activity of another protein called Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of other diseases such as rheumatoid arthritis and macular degeneration. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 is its high potency and selectivity for Hsp90 inhibition. This makes it a promising drug candidate for the treatment of cancer and other diseases. However, its synthesis is complex and requires several steps, which may limit its availability and scalability for large-scale production. In addition, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102. One area of focus is the optimization of its synthesis and formulation for clinical use. Another area of focus is the development of biomarkers to predict patient response to treatment, which could help to personalize therapy and improve patient outcomes. In addition, further studies are needed to explore its potential applications in other diseases and to understand its mechanism of action in more detail. Overall, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 represents a promising drug candidate for the treatment of cancer and other diseases, and further research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 involves a series of chemical reactions that start from commercially available starting materials. The first step is the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde, which is then reacted with 2-ethoxyaniline to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid to form the enamide precursor, which is finally reacted with acetic anhydride and a base to yield (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 in high yield and purity.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has been the subject of extensive scientific research, exploring its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It works by inhibiting the activity of a protein called Hsp90, which is essential for the growth and survival of cancer cells.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N2O3/c1-2-25-16-6-4-3-5-15(16)22-18(24)12(10-21)7-11-8-13(19)17(23)14(20)9-11/h3-9,23H,2H2,1H3,(H,22,24)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHFDPHBXOJZJK-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)
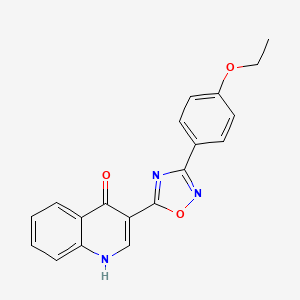
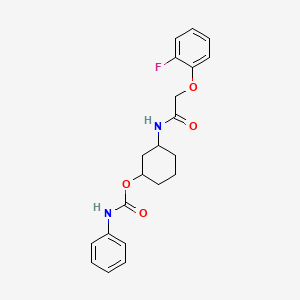
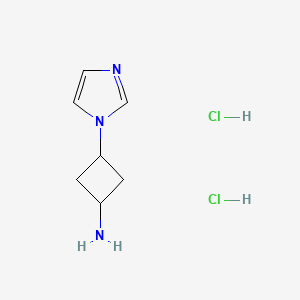
![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)
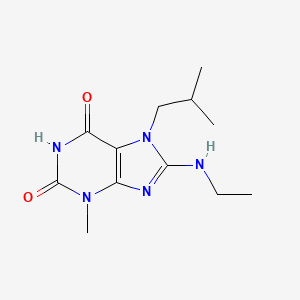
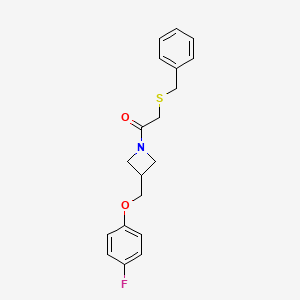
![3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2701588.png)
